molecular formula C7H12N4 B14276898 2-Cyclohexyl-2H-tetrazole CAS No. 133533-65-0

2-Cyclohexyl-2H-tetrazole

Cat. No.: B14276898
CAS No.: 133533-65-0
M. Wt: 152.20 g/mol
InChI Key: JHTDKVRABHFUHE-UHFFFAOYSA-N
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Description

2-Cyclohexyl-2H-tetrazole is a heterocyclic compound that belongs to the tetrazole family Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-2H-tetrazole can be achieved through various methods. One common approach involves the [3+2] cycloaddition reaction between cyclohexyl isocyanide and trimethylsilyl azide under mild conditions . This reaction typically occurs at room temperature and yields the desired tetrazole derivative with high efficiency.

Industrial Production Methods

In industrial settings, the production of tetrazoles, including this compound, often involves the use of eco-friendly approaches. These methods may include the use of water as a solvent, moderate reaction conditions, and non-toxic reagents to ensure high yields and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-2H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized tetrazole derivatives, reduced tetrazole derivatives, and substituted tetrazole compounds with various functional groups.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-2H-tetrazole involves its interaction with various molecular targets and pathways. The tetrazole ring’s electron density and ability to stabilize negative charges make it a versatile compound in chemical reactions. It can form stable complexes with metals and other molecules, influencing their reactivity and stability . Additionally, the compound’s acidic nature allows it to participate in proton transfer reactions, further contributing to its diverse range of applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexyl-2H-tetrazole is unique due to the presence of the cyclohexyl group, which imparts distinct chemical properties and reactivity compared to other tetrazoles. This structural feature enhances its stability and makes it suitable for specific applications in chemistry, biology, and industry .

Properties

CAS No.

133533-65-0

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

2-cyclohexyltetrazole

InChI

InChI=1S/C7H12N4/c1-2-4-7(5-3-1)11-9-6-8-10-11/h6-7H,1-5H2

InChI Key

JHTDKVRABHFUHE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2N=CN=N2

Origin of Product

United States

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